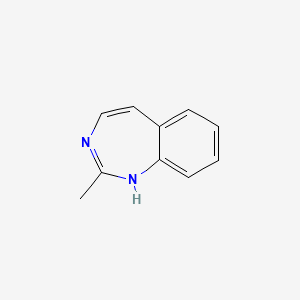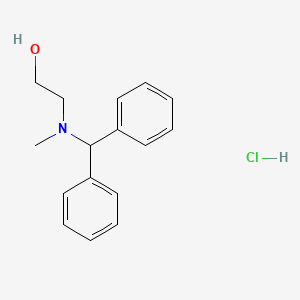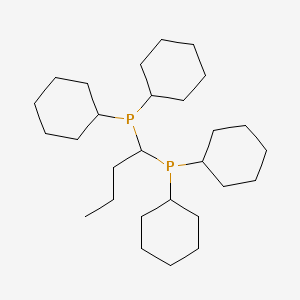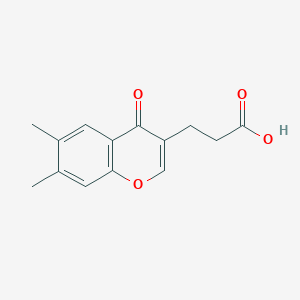
2-Methyl-1H-1,3-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1H-1,3-benzodiazepine is a member of the benzodiazepine family, which is known for its wide range of pharmacological effects. Benzodiazepines are commonly used for their anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties. The structure of this compound includes a benzene ring fused with a diazepine ring, with a methyl group attached to the second position of the diazepine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzodiazepines, including 2-Methyl-1H-1,3-benzodiazepine, often involves the cyclization of aminobenzophenones. One common method is the continuous flow synthesis, which allows for efficient production of benzodiazepines. For example, the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride in NMP, followed by an intramolecular cyclization reaction upon addition of ammonia in a methanol/water mixture, can yield benzodiazepines .
Industrial Production Methods
Industrial production of benzodiazepines typically involves large-scale chemical synthesis using automated flow platforms. These platforms enable the continuous synthesis of benzodiazepines from aminobenzophenones, ensuring high efficiency and yield .
化学反応の分析
Types of Reactions
2-Methyl-1H-1,3-benzodiazepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
2-Methyl-1H-1,3-benzodiazepine has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used to study the effects of benzodiazepines on biological systems.
Medicine: It is used in the development of new anxiolytic and hypnotic drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 2-Methyl-1H-1,3-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) neurotransmitter system. Benzodiazepines enhance the effect of GABA at the GABA_A receptor, leading to increased inhibitory effects in the central nervous system. This results in the sedative, anxiolytic, and muscle relaxant properties of benzodiazepines .
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and hypnotic properties.
Clonazepam: Known for its anticonvulsant properties.
Oxazepam: Used primarily for its anxiolytic effects.
Uniqueness
2-Methyl-1H-1,3-benzodiazepine is unique due to its specific substitution pattern, which can influence its pharmacological properties and its interaction with the GABA_A receptor. This makes it a valuable compound for research and development in the field of medicinal chemistry .
特性
CAS番号 |
88820-30-8 |
|---|---|
分子式 |
C10H10N2 |
分子量 |
158.20 g/mol |
IUPAC名 |
2-methyl-1H-1,3-benzodiazepine |
InChI |
InChI=1S/C10H10N2/c1-8-11-7-6-9-4-2-3-5-10(9)12-8/h2-7H,1H3,(H,11,12) |
InChIキー |
AZXQNBVVQXYLDU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 5-[3,5-bis[3,5-bis(ethoxycarbonyl)phenyl]-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylate](/img/structure/B14135639.png)
![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)
![6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one](/img/structure/B14135679.png)
![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)
![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)



![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)


![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
